N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound featuring a hybrid structure combining a chromene-carboxamide core and a bithiophene-hydroxyethyl moiety. The chromene ring (4-oxo-4H-chromene) is a bicyclic system with a ketone group at position 4, while the carboxamide linker connects it to a hydroxyethyl-substituted bithiophene unit.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4S2/c22-14-9-17(25-16-4-2-1-3-13(14)16)20(24)21-10-15(23)19-6-5-18(27-19)12-7-8-26-11-12/h1-9,11,15,23H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMCSPPBLJUWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the bithiophene derivative, which is then coupled with a chromene derivative through a series of condensation and cyclization reactions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper salts.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohol or amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies suggest that compounds with similar structural characteristics exhibit significant anticancer properties. The presence of the bithiophene moiety is associated with enhanced electronic properties, which may contribute to the compound's ability to induce apoptosis and inhibit cell proliferation in cancer cell lines. Research indicates that derivatives of this compound can target various signaling pathways involved in cancer progression, making them potential candidates for further development as anticancer agents.
Antibacterial Properties
The compound's structure may also play a role in its antibacterial activity. Similar compounds have shown effectiveness against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of specific functional groups can enhance the binding affinity to bacterial targets, thus improving efficacy .
Organic Photovoltaics
The unique properties of bithiophene derivatives make them suitable for applications in organic photovoltaics (OPVs). The compound can be utilized as a building block in the synthesis of organic semiconductors, which are critical for developing efficient solar cells. Its electronic properties facilitate charge transport and light absorption, contributing to improved solar energy conversion efficiencies.
Sensors
Due to its electronic characteristics, N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide can be employed in sensor technologies. The compound's ability to change conductivity in response to environmental stimuli makes it a candidate for developing chemical sensors and biosensors for detecting specific analytes .
Fluorescent Probes
The chromene structure is known for its fluorescence properties, making this compound a potential candidate for use as a fluorescent probe in biological imaging. Its ability to emit light upon excitation can be harnessed for tracking cellular processes and studying biomolecular interactions.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s bithiophene and chromene units require precise coupling strategies, akin to the HATU-mediated amide bond formation in .
- Physicochemical Properties : The hydroxyethyl group may enhance water solubility relative to purely aromatic analogs (e.g., ’s chlorophenyl derivatives) .
- Biological Potential: While direct data are lacking, the chromene-carboxamide scaffold is associated with anti-inflammatory and anticancer activities in unrelated studies, suggesting avenues for future testing .
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a 4H-chromene core, which is known for its diverse biological properties. The presence of the bithiophene moiety enhances its electronic properties, allowing for unique interactions with biological targets. The molecular formula is with a molecular weight of approximately 334.41 g/mol.
Anticancer Activity
Research indicates that compounds containing the 4H-chromene scaffold exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of tubulin polymerization , leading to cell cycle arrest.
- Activation of caspase pathways , which are crucial for programmed cell death.
A notable study demonstrated that derivatives of the chromene structure could significantly reduce cell viability in various cancer cell lines, suggesting a strong potential for therapeutic applications against cancer .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the bithiophene structure contributes to its ability to interact with bacterial membranes and inhibit growth. Compounds with similar chromene structures have shown promising results against a range of pathogens, including:
- Gram-positive and Gram-negative bacteria
- Fungi
The structure-activity relationship (SAR) studies indicate that modifications on the chromene ring can enhance antimicrobial efficacy .
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound. The hydroxyethyl group allows the molecule to act as a hydrogen donor, which is crucial in scavenging free radicals. Comparative studies have shown that compounds with similar structures exhibit varying degrees of antioxidant activity, with some derivatives outperforming traditional antioxidants .
Case Studies and Research Findings
- Anticancer Mechanisms : A study published in Frontiers in Chemistry highlighted that 4H-chromene derivatives could block tumor angiogenesis and metastasis by targeting specific cellular pathways involved in cancer progression .
- Antimicrobial Efficacy : In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics, indicating their potential as new antimicrobial agents .
- Antioxidant Properties : A recent investigation showed that the compound displayed significant DPPH radical scavenging activity, suggesting its potential application in oxidative stress-related diseases .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of analogous chromene-carboxamide derivatives typically involves multi-step reactions:
- Step 1 : Condensation of the chromene core with a thiophene-based precursor using coupling reagents (e.g., EDC/HOBt) in anhydrous DMF at 60–80°C .
- Step 2 : Hydroxyl group functionalization via nucleophilic substitution or oxidation-reduction sequences .
Key factors affecting yield and purity include: - Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous purification .
- Catalysts : Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–8.2 ppm (thiophene protons) and δ 4.5–5.5 ppm (hydroxyethyl group) .
- ¹³C NMR : Carbonyl signals (C=O) at ~170–175 ppm .
- IR Spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (OH group) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 439.08 for analogous structures) .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Use the shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC quantification .
- Stability :
- Thermal : TGA/DSC analysis up to 200°C to determine decomposition points .
- Photostability : Exposure to UV light (254 nm) for 48 hours, monitored via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound’s bioactivity?
- Methodological Answer :
- Structural Modifications :
- Thiophene Substitution : Replace [2,3'-bithiophene] with [3,4'-bithiophene] to assess π-π stacking effects .
- Chromene Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-oxo position to enhance electrophilicity .
- Assays :
- In vitro : Anticancer activity via MTT assay (IC₅₀ values against HeLa or MCF-7 cells) .
- Computational : Molecular docking (AutoDock Vina) to predict binding affinity with kinase targets (e.g., EGFR) .
Q. What strategies address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardization :
- Cell Lines : Use ATCC-validated cells (e.g., HepG2 for liver toxicity) to minimize variability .
- Concentration Range : Dose-response curves (0.1–100 µM) with triplicate measurements .
- Purity Validation : HPLC-MS to confirm >98% purity and rule out degradants .
- Orthogonal Assays : Combine enzymatic (e.g., COX-2 inhibition) and cell-based assays to cross-validate results .
Q. What experimental approaches are used to study interactions between this compound and cellular enzymes?
- Methodological Answer :
- Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) with recombinant enzymes .
- Inhibitor Profiling : Competitive inhibition assays using fluorogenic substrates (e.g., Z-LYTE™ for kinase activity) .
- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : SwissADME or QikProp to estimate logP (target: 2–3), BBB permeability, and CYP450 interactions .
- MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability in aqueous/lipid bilayers .
- Toxicity Screening : ProTox-II for hepatotoxicity and Ames mutagenicity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
